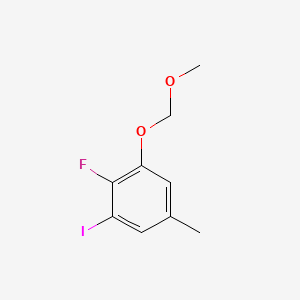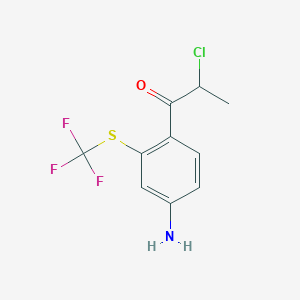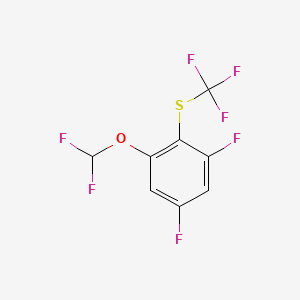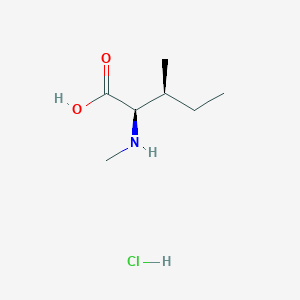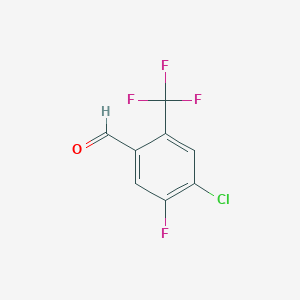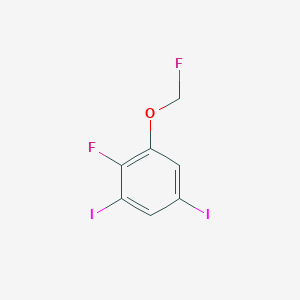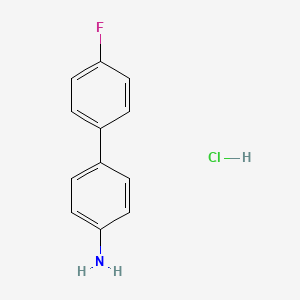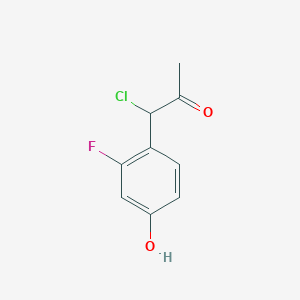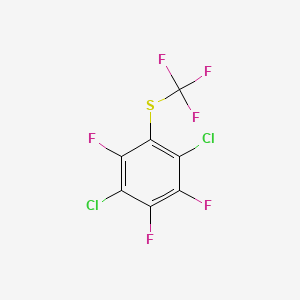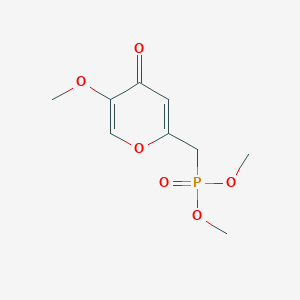
(2-Fluoro-4-methyl-5-nitrophenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Fluoro-4-methyl-5-nitrophenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluoro, methyl, and nitro groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-methyl-5-nitrophenyl)boronic acid typically involves the borylation of aryl halides. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow setups and automated processes are often employed to handle the reagents and control the reaction conditions more efficiently. The use of metal-free, photoinduced borylation methods has also been explored for large-scale production due to their broad scope and functional group tolerance .
化学反应分析
Types of Reactions
(2-Fluoro-4-methyl-5-nitrophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. This compound can also participate in other types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major products are biaryl compounds, while in oxidation reactions, the products may include phenols or quinones.
科学研究应用
(2-Fluoro-4-methyl-5-nitrophenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism by which (2-Fluoro-4-methyl-5-nitrophenyl)boronic acid exerts its effects is primarily through its participation in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of the fluoro, methyl, and nitro substituents can influence the reactivity and selectivity of the compound in these reactions.
相似化合物的比较
Similar Compounds
- 4-Nitrophenylboronic acid
- 2-Furanylboronic acid
- 2,4-Difluoro-5-nitrophenylboronic acid
Uniqueness
(2-Fluoro-4-methyl-5-nitrophenyl)boronic acid is unique due to the specific combination of substituents on the phenyl ring. The presence of the fluoro group can enhance the compound’s reactivity in certain reactions, while the nitro group can act as an electron-withdrawing group, influencing the compound’s overall electronic properties. The methyl group adds steric hindrance, which can affect the compound’s selectivity in reactions .
属性
分子式 |
C7H7BFNO4 |
|---|---|
分子量 |
198.95 g/mol |
IUPAC 名称 |
(2-fluoro-4-methyl-5-nitrophenyl)boronic acid |
InChI |
InChI=1S/C7H7BFNO4/c1-4-2-6(9)5(8(11)12)3-7(4)10(13)14/h2-3,11-12H,1H3 |
InChI 键 |
VHQSKUCLZLZIGR-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C=C1F)C)[N+](=O)[O-])(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


